molecular formula C6H5BrFN B597659 4-Bromo-3-fluoro-2-methylpyridine CAS No. 1211583-78-6

4-Bromo-3-fluoro-2-methylpyridine

Cat. No.: B597659
CAS No.: 1211583-78-6
M. Wt: 190.015
InChI Key: MOCRCEBISJMOGG-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-methylpyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of bromine, fluorine, and methyl substituents on the pyridine ring

Mechanism of Action

Target of Action

4-Bromo-3-fluoro-2-methylpyridine is a type of fluoropyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . .

Mode of Action

Fluoropyridines are generally less reactive than their chlorinated and brominated analogues . This could suggest that this compound might interact with its targets in a unique way due to its fluorine component.

Biochemical Pathways

Fluoropyridines have been used in the synthesis of various biologically active compounds, including potential imaging agents for various biological applications . This suggests that this compound could potentially influence a variety of biochemical pathways.

Pharmacokinetics

It is known that the introduction of fluorine atoms into lead structures is a common modification in the search for new pharmaceuticals with improved physical, biological, and environmental properties . This suggests that the fluorine component of this compound could potentially impact its pharmacokinetic properties and bioavailability.

Result of Action

Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties , suggesting that this compound could have unique effects at the molecular and cellular level.

Action Environment

The presence of fluorine in the compound could potentially influence its stability and reactivity in different environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-2-methylpyridine typically involves the halogenation of 2-methylpyridine derivatives. One common method is the bromination of 2-methylpyridine followed by fluorination. For instance, 2-bromo-4-methylpyridine can be fluorinated using reagents like N-fluoropyridinium salts . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like copper fluoride (CuF2) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are employed to achieve efficient production . These methods are designed to be scalable and cost-effective for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-2-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield aminopyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-fluoro-2-methylpyridine is unique due to its specific combination of bromine, fluorine, and methyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

4-bromo-3-fluoro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-6(8)5(7)2-3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCRCEBISJMOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211583-78-6
Record name 4-bromo-3-fluoro-2-methylpyridine
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